tert-butyl N-[1-(ethylamino)propan-2-yl]carbamate
Overview
Description
tert-Butyl N-[1-(ethylamino)propan-2-yl]carbamate: is a versatile chemical compound with a wide range of applications in scientific research. It is known for its unique properties and potential for the synthesis of novel compounds.
Mechanism of Action
Mode of Action
Result of Action
The molecular and cellular effects of tert-butyl N-[1-(ethylamino)propan-2-yl]carbamate’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with targets . .
Preparation Methods
The synthesis of tert-butyl N-[1-(ethylamino)propan-2-yl]carbamate involves several steps. One common method starts with the reaction of 1-methyl-1H-pyrazole-5-amine with chloro(triphenyl)methane to obtain 1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-carbonitrile . This intermediate is then subjected to amination, reduction, esterification, trityl protection, and condensation steps to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
tert-Butyl N-[1-(ethylamino)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
tert-Butyl N-[1-(ethylamino)propan-2-yl]carbamate finds applications in various fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical agents and drug development.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
tert-Butyl N-[1-(ethylamino)propan-2-yl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(propan-2-yl)carbamate: Similar in structure but with different functional groups.
tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: An intermediate in the synthesis of ceftolozane. The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various applications.
Properties
IUPAC Name |
tert-butyl N-[1-(ethylamino)propan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-6-11-7-8(2)12-9(13)14-10(3,4)5/h8,11H,6-7H2,1-5H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRACYXJGFHJHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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